Fructose is primarily sourced from fruits and vegetables. It can also be derived from high fructose corn syrup, which is produced through the enzymatic conversion of glucose obtained from corn starch. Additionally, fructose can be synthesized from inulin, a polysaccharide found in various plants such as chicory and artichokes .
Fructose falls under the classification of carbohydrates, specifically as a hexose monosaccharide with six carbon atoms. It can be further categorized based on its structural form: it exists in both linear and cyclic forms, with the cyclic form being predominant in solution.
Fructose can be synthesized through several methods:
The enzymatic methods are preferred due to their higher yields and specificity. The conditions for these reactions typically require controlled temperatures and pH levels to optimize enzyme activity.
Fructose has the molecular formula , indicating it contains six carbon atoms, twelve hydrogen atoms, and six oxygen atoms. Its structure can be represented as follows:
The molecular weight of fructose is approximately 180.18 g/mol. The cyclic form's structure allows for different anomeric configurations (α and β), affecting its reactivity and interaction with other molecules.
Fructose participates in various chemical reactions:
The reactivity of fructose is influenced by its functional groups; it has a ketone group that makes it more reactive than glucose under certain conditions, such as during caramelization processes.
Fructose metabolism occurs primarily in the liver through a series of enzymatic reactions:
This metabolic pathway bypasses the regulatory step catalyzed by phosphofructokinase in glycolysis, allowing rapid utilization of fructose for energy.
Fructose has various applications across different fields:
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